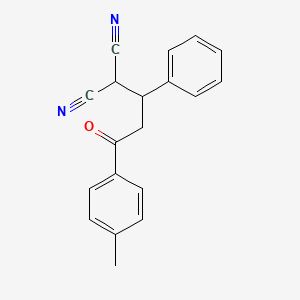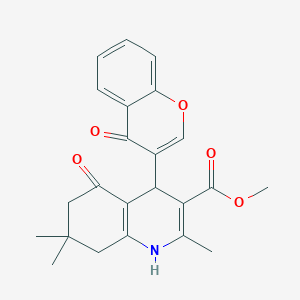
2-(3-Oxo-1-phenyl-3-p-tolyl-propyl)-malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Oxo-1-phenyl-3-p-tolyl-propyl)-malononitrile is an organic compound with a complex structure that includes phenyl and p-tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-1-phenyl-3-p-tolyl-propyl)-malononitrile typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde with p-tolylacetonitrile, followed by cyclization and subsequent nitrile formation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxo-1-phenyl-3-p-tolyl-propyl)-malononitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the nitrile group to an amine or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
2-(3-Oxo-1-phenyl-3-p-tolyl-propyl)-malononitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Oxo-1-phenyl-3-p-tolyl-propyl)-malononitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-oxo-2-phenyl-3-p-tolyl-propionitrile
- 2-(2-Bromo-3-oxo-1-phenyl-3-m-tolyl-propyl)-2-methyl-indan-1,3-dione
Uniqueness
2-(3-Oxo-1-phenyl-3-p-tolyl-propyl)-malononitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of phenyl and p-tolyl groups, along with the malononitrile moiety, makes it a versatile compound for various applications.
Properties
CAS No. |
77609-10-0 |
|---|---|
Molecular Formula |
C19H16N2O |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
2-[3-(4-methylphenyl)-3-oxo-1-phenylpropyl]propanedinitrile |
InChI |
InChI=1S/C19H16N2O/c1-14-7-9-16(10-8-14)19(22)11-18(17(12-20)13-21)15-5-3-2-4-6-15/h2-10,17-18H,11H2,1H3 |
InChI Key |
SZRLNEYBTZVYLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2)C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-diethyl-1-{2-[(E)-(2-{2-[(4-methylpiperazin-1-yl)sulfonyl]-4-nitrophenyl}hydrazinylidene)methyl]phenyl}piperidine-3-carboxamide](/img/structure/B11528625.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-1-[(2-nitrophenyl)sulfanyl]prolinamide](/img/structure/B11528632.png)
![(5Z)-5-[(2-ethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11528634.png)
![(4E)-4-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one](/img/structure/B11528639.png)
![N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}naphthalene-1-carboxamide](/img/structure/B11528641.png)
![ethyl 4-{(4E)-4-[2-(cyanomethoxy)benzylidene]-3,5-dioxopyrazolidin-1-yl}benzoate](/img/structure/B11528643.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(2E)-1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propan-2-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11528649.png)
![13-amino-5,5-dimethyl-7-oxo-9-phenyl-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile](/img/structure/B11528660.png)
methanone](/img/structure/B11528667.png)

![2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}-6-methoxyphenyl 2-fluorobenzoate](/img/structure/B11528694.png)
![4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-N-[(E)-phenylmethylidene]aniline](/img/structure/B11528699.png)
![(2Z)-2-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11528700.png)
